1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Overview
Description
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid is a compound that has garnered significant attention in the field of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity of molecules due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid involves several steps. One common method includes the difluoromethylation of pyridine derivatives. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of difluorocarbene reagents, which allow for the efficient introduction of the difluoromethyl group into the pyridine ring .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Used in the development of fungicides.
Difluoromethylated pyridines: These compounds are also used in medicinal chemistry and agrochemicals.
The uniqueness of this compound lies in its ability to form strong hydrogen bonds and its enhanced metabolic stability, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITOFROYTOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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